REACTION_CXSMILES
|
[C:1]12(NC(=O)OC(C)(C)C)[CH2:7][CH:4]([CH2:5][CH2:6]1)CC2.F[C:17](F)(F)[C:18](O)=O.C([N:25](CC)CC)C.C([N:38]=[C:39]=[S:40])(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[C:17]12([NH:38][C:39]([NH2:25])=[S:40])[CH2:18][CH:1]([CH2:6][CH2:5]1)[CH2:7][CH2:4]2 |f:4.5.6|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C12(CCC(CC1)C2)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
82 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature under an atmosphere of nitrogen for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL RBF was purged with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature during which time a gas
|
Type
|
CONCENTRATION
|
Details
|
After 3 h at room temperature the reaction mixture was concentrated in vacuo
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to afford a viscous oil
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in MeOH/THF/H2O (2:1:1, ca. 0.3 M)
|
Type
|
STIRRING
|
Details
|
the biphasic solution was vigorously stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed under reduced pressure during which time a yellow precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (30 ml) and cold (−20° C.) diethyl ether
|
Type
|
CUSTOM
|
Details
|
to provide a white precipitate
|
Type
|
CUSTOM
|
Details
|
to air dry for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at room temperature for ca. 18 h
|
Duration
|
18 h
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCC(CC1)C2)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |